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Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

Cat. No.: B1314994

5-Methylimidazo[1,5-a]pyridine: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectroscopic
properties of 5-Methylimidazo[1,5-a]pyridine. Due to the limited availability of experimental
data for this specific isomer, this document leverages data from the parent imidazo[1,5-
a]pyridine scaffold and its closely related derivatives to provide a comprehensive profile. This
guide is intended to serve as a valuable resource for researchers in medicinal chemistry,
materials science, and organic synthesis.

Core Physical and Chemical Properties

While specific experimental data for 5-Methylimidazo[1,5-a]Jpyridine are not readily available
in published literature, the following table summarizes the known properties of the parent
imidazo[1,5-a]pyridine and the predicted properties for the 5-methyl derivative. These
predictions are based on the established effects of methyl substitution on aromatic systems.
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5-
Imidazo[1,5- o
L Methylimidazo[1,5-
Property a]pyridine (Parent . Data Source
a]pyridine
Compound) .
(Predicted)
Molecular Formula C7HeN:2 CsHsN:2 Calculated
Molecular Weight 118.14 g/mol 132.16 g/mol Calculated
] ] ] Likely a low-melting Prediction based on
Melting Point Not available ] )
solid or oil related compounds
Prediction based on
N ) ) Higher than the parent  increased molecular
Boiling Point Not available )
compound weight and van der
Waals forces
Prediction based on
pKa (of conjugate E6 Slightly higher than the electron-donating

acid)

the parent compound

effect of the methyl
group

Soluble in organic

Expected to be

General characteristic

Solubility soluble in common
solvents ] of the scaffold
organic solvents
General characteristic
] Expected to be a o )
Appearance Not available of similar heterocyclic

crystalline solid or oil

compounds

Spectroscopic Profile

The following tables outline the expected spectroscopic data for 5-Methylimidazo[1,5-

a]pyridine, based on the analysis of the parent compound and other substituted imidazo[1,5-

a]pyridines.

1H NMR Spectroscopy (Predicted)
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Chemical Shift (5,
ppm)

Multiplicity

Assignment

Notes

~24-26

-CHs (at C5)

The methyl protons
are expected to
appear as a singlet in

this region.

~6.6-6.8

dd

H6

The coupling
constants will be
influenced by the

adjacent protons.

~6.8-7.0

H7

Expected to appear as
a triplet due to
coupling with H6 and
H8.

~7.5-7.7

H8

Expected to be a
doublet.

~7.8-8.0

H1

The proton at C1 is
typically a singlet.

~8.1-8.3

H3

The proton at C3 is
also expected to be a
singlet and may be
shifted downfield

compared to H1.

13C NMR Spectroscopy (Predicted)
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Chemical Shift (6, ppm) Assignment Notes
~15-20 -CHs (at C5) The methyl carbon.
~110- 115 C6 Aromatic CH carbon.
~115-120 Cc7 Aromatic CH carbon.
~120- 125 Cs8 Aromatic CH carbon.
Aromatic CH carbon of the
~125-130 Ci1 o )
imidazole ring.
Aromatic CH carbon of the
~130 - 135 C3 o )
imidazole ring.
uaternary carbon at the rin
~135 - 140 C8a Q _ y g
junction.
Quaternary carbon bearing the
methyl group, expected to be
~140 - 145 C5 ) 7o p. g
shifted downfield due to
substitution.
Quaternary carbon at the ring
~150 - 155 C3a junction, adjacent to the

nitrogen.

Mass Spectrometry (Predicted)
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miz Assignment Notes
The molecular ion peak is
132 [M]* _
expected to be prominent.
Loss of the methyl group is a
117 [M - CH3]* _ _
likely fragmentation pathway.
Fragmentation of the imidazole
105 [M - HCN]* ring can lead to the loss of
hydrogen cyanide.
Further fragmentation can lead
78 [CeHaN]* to the formation of the pyridyl
cation.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm—?) Assignment Notes

Characteristic of C-H bonds in

3100 - 3000 C-H stretch (aromatic) o

the heterocyclic rings.
2950 - 2850 C-H stretch (aliphatic) From the methyl group.
1620 - 1450 C=C and C=N stretching Aromatic ring vibrations.

) ] Bending vibrations of the

1450 - 1350 C-H bend (aliphatic)

methyl group.

Characteristic of the
800 - 700 C-H out-of-plane bending substitution pattern on the

pyridine ring.

Chemical Reactivity and Synthesis

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C1 and C3

positions of the imidazole ring are particularly susceptible to electrophilic attack.

General Reactivity:
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» Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and will readily
react with electrophiles such as aldehydes, acylating agents, and nitrating agents.[1]

e C-H Functionalization: Direct functionalization of the C-H bonds, particularly at C1 and C3,
can be achieved under various conditions, often employing metal catalysis or strong bases.

[1]

o N-Alkylation/Protonation: The nitrogen atom in the pyridine ring (N4) is the most basic site
and is readily protonated or alkylated.

Below is a diagram illustrating the general reactivity of the imidazo[1,5-a]pyridine core.

Reaction Types
I~J_  Reactive Sites & Products

Electrophilic Attack
}
Imidazo[1,5-a]pyridine SRR 4 nctionalization C1/C3 Substituted Products

N-Protonation/Alkylation N4-Protonated/Alkylated Salt

Reactivity of Imidazo[1,5-a]pyridine Core

Click to download full resolution via product page
General reactivity pathways of the imidazo[1,5-a]pyridine scaffold.

Synthetic Approaches:

Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported. A common and
effective method is the Ritter-type reaction.
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.o I

e | Nitrile Addition H Cyclization & Aromatization

+ Nitrlg
+ Lewis/Protic Acid iate C: 5

Lewis Acid (e.g., Bi(OTf)3) 5-Methylimidazo[1,5-a]pyridine

6-Methylpyridin-2-yimethanol

Protic Acid (e.g., p-TsOH)

Click to download full resolution via product page

A plausible synthetic workflow for 5-Methylimidazo[1,5-a]pyridine via a Ritter-type reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of imidazo[1,5-a]pyridine derivatives, which can be adapted for 5-
Methylimidazo[1,5-a]pyridine.

General Synthetic Protocol (Ritter-Type Reaction):

» To a solution of the corresponding pyridin-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g.,
acetonitrile or 1,2-dichloroethane), add the nitrile (1.5-2.0 eq.).

e Add a catalytic amount of a Lewis acid (e.g., Bi(OTf)s, 5 mol%) and a protic acid (e.g., p-
TsOH, 1.0-2.0 eq.).

» Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the
progress by Thin Layer Chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and quench with a
saturated aqueous solution of sodium bicarbonate.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

« Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does
not contain it.

Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline
correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

Acquire the mass spectrum in positive ion mode to observe the molecular ion ((M+H]*).

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass
analyzer to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Record the IR spectrum over the range of 4000-400 cm~1.
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« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Biological and Medicinal Significance

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently
appearing in biologically active compounds. Derivatives of this core have shown a wide range
of pharmacological activities, including:

Anticancer agents

Antimicrobial agents

Anti-inflammatory agents

Anxiolytic and hypnotic agents (e.g., Zolpidem)

Enzyme inhibitors

The 5-methyl substitution on the imidazo[1,5-a]pyridine core could potentially modulate the
pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting
candidate for further investigation in drug discovery programs.

Imidazo[1,5-a]pyridine Core

Anticancer Antimicrobial Anti-inflammatory CNS Activity (Anxiolytic, Hypnotic) Enzyme Inhibition

Drug Development Candidate

Click to download full resolution via product page

Biological significance of the imidazo[1,5-a]pyridine scaffold in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. C-H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene
Insertion to Access C(sp2)—C(sp3)-H-C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Physical and chemical properties of 5-
Methylimidazo[1,5-a]pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1314994?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11656365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11656365/
https://www.benchchem.com/product/b1314994#physical-and-chemical-properties-of-5-methylimidazo-1-5-a-pyridine
https://www.benchchem.com/product/b1314994#physical-and-chemical-properties-of-5-methylimidazo-1-5-a-pyridine
https://www.benchchem.com/product/b1314994#physical-and-chemical-properties-of-5-methylimidazo-1-5-a-pyridine
https://www.benchchem.com/product/b1314994#physical-and-chemical-properties-of-5-methylimidazo-1-5-a-pyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314994?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

